molecular formula C10H8Cl4O2 B14492892 2,2,2-Trichloro-1-(3-chlorophenyl)ethyl acetate CAS No. 63252-84-6

2,2,2-Trichloro-1-(3-chlorophenyl)ethyl acetate

Cat. No.: B14492892
CAS No.: 63252-84-6
M. Wt: 302.0 g/mol
InChI Key: PVPSWSJMTSJBKM-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-(3-chlorophenyl)ethyl acetate is an organic compound with the molecular formula C10H8Cl4O2. It is a derivative of trichloroethanol and is characterized by the presence of both trichloromethyl and chlorophenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-1-(3-chlorophenyl)ethyl acetate typically involves the reaction of 2,2,2-trichloro-1-(3-chlorophenyl)ethanol with acetic anhydride. The reaction is carried out in the presence of a catalyst, such as pyridine, under reflux conditions. The product is then purified through recrystallization or distillation.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-(3-chlorophenyl)ethyl acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 2,2,2-trichloro-1-(3-chlorophenyl)ethanol and acetic acid.

    Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: 2,2,2-Trichloro-1-(3-chlorophenyl)ethanol and acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

  • **Ox

Properties

CAS No.

63252-84-6

Molecular Formula

C10H8Cl4O2

Molecular Weight

302.0 g/mol

IUPAC Name

[2,2,2-trichloro-1-(3-chlorophenyl)ethyl] acetate

InChI

InChI=1S/C10H8Cl4O2/c1-6(15)16-9(10(12,13)14)7-3-2-4-8(11)5-7/h2-5,9H,1H3

InChI Key

PVPSWSJMTSJBKM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C1=CC(=CC=C1)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

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